Elf18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

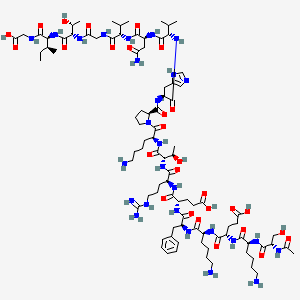

Molecular Formula |

C91H149N27O28 |

|---|---|

Molecular Weight |

2069.3 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C91H149N27O28/c1-10-48(6)72(86(142)101-43-69(129)130)116-89(145)73(49(7)120)113-66(124)42-100-85(141)70(46(2)3)114-82(138)62(40-65(95)123)112-87(143)71(47(4)5)115-81(137)61(39-53-41-98-45-102-53)111-84(140)64-28-21-37-118(64)90(146)59(26-16-19-35-94)109-88(144)74(50(8)121)117-79(135)56(27-20-36-99-91(96)97)105-78(134)58(30-32-68(127)128)108-80(136)60(38-52-22-12-11-13-23-52)110-76(132)55(25-15-18-34-93)104-77(133)57(29-31-67(125)126)107-75(131)54(24-14-17-33-92)106-83(139)63(44-119)103-51(9)122/h11-13,22-23,41,45-50,54-64,70-74,119-121H,10,14-21,24-40,42-44,92-94H2,1-9H3,(H2,95,123)(H,98,102)(H,100,141)(H,101,142)(H,103,122)(H,104,133)(H,105,134)(H,106,139)(H,107,131)(H,108,136)(H,109,144)(H,110,132)(H,111,140)(H,112,143)(H,113,124)(H,114,138)(H,115,137)(H,116,145)(H,117,135)(H,125,126)(H,127,128)(H,129,130)(H4,96,97,99)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-,73-,74-/m0/s1 |

InChI Key |

ZRPZZJCWIPRUMJ-BEVCUQGISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Elf18 Peptide: A Comprehensive Technical Guide to its Structure and Function in Plant Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial peptide Elf18, derived from the highly conserved N-terminus of the elongation factor Tu (EF-Tu), is a potent elicitor of the plant innate immune system. Recognized as a Pathogen-Associated Molecular Pattern (PAMP), this compound triggers a robust defense response in a variety of plant species, most notably in the model organism Arabidopsis thaliana. This technical guide provides an in-depth analysis of the structure of the this compound peptide, its perception by the host plant, and the subsequent signaling cascade that culminates in PAMP-triggered immunity (PTI). Detailed experimental protocols for studying this compound-induced responses and quantitative data on its activity are presented to facilitate further research and potential applications in enhancing crop resilience.

The Structure of the this compound Peptide

The this compound peptide is a linear 18-amino-acid chain with a critical post-translational modification. Its structure is fundamental to its function as a PAMP.

Primary Structure

The canonical sequence of the this compound peptide is:

Ac-Ser-Lys-Glu-Lys-Phe-Glu-Arg-Thr-Lys-Pro-His-Val-Asn-Val-Gly-Thr-Ile-Gly-OH [1]

A crucial feature of this compound is the N-terminal acetylation of the serine residue.[2] This modification is essential for its biological activity; unmodified peptides are significantly less effective at inducing immune responses.[2]

Physicochemical Properties

The physicochemical properties of the this compound peptide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉₁H₁₄₉N₂₇O₂₈ | [3] |

| Molecular Weight | 2068.3 g/mol | [1] |

| Amino Acid Sequence | Ac-SKEKFERTKPHVNVGTIG-OH | [1] |

| Modification | N-terminal Acetylation | [2] |

| Solubility | Soluble in water |

Three-Dimensional Structure

As of the latest available data, no experimentally determined three-dimensional structure of the this compound peptide, either in isolation or in complex with its receptor, has been deposited in the Protein Data Bank (PDB). The inherent flexibility of a short peptide like this compound makes it challenging to crystallize or to obtain a single, stable conformation in solution for NMR spectroscopy. However, structure-activity relationship studies have provided insights into the key residues for its biological function.[2]

Perception of this compound and Downstream Signaling

The recognition of this compound by the plant is a highly specific process that initiates a complex signaling cascade.

The EFR Receptor

In Arabidopsis thaliana, this compound is perceived by the EF-Tu RECEPTOR (EFR) , a plasma membrane-localized Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK).[1][4] EFR belongs to the LRR-XII subfamily of RLKs and shares structural similarities with other PAMP receptors, such as FLS2, which recognizes the bacterial flagellin-derived peptide flg22.[5] While a precise dissociation constant (Kd) for the this compound-EFR interaction is not consistently reported in the literature, competitive binding studies suggest a high-affinity interaction, with half-maximal saturation of receptor sites occurring at around 10 nM this compound.[6]

Signaling Cascade

The binding of this compound to EFR triggers a series of rapid downstream signaling events, characteristic of PTI.

Figure 1. Simplified signaling pathway of this compound perception leading to PAMP-Triggered Immunity (PTI).

Key events in the this compound-induced signaling cascade include:

-

Receptor Complex Formation: Upon this compound binding, EFR forms a heterodimer with the co-receptor BAK1 (BRI1-ASSOCIATED KINASE 1), which is crucial for initiating downstream signaling.

-

Reactive Oxygen Species (ROS) Burst: One of the earliest responses is a rapid and transient production of apoplastic ROS, primarily mediated by the NADPH oxidase RBOHD (RESPIRATORY BURST OXIDASE HOMOLOG D).[7]

-

Mitogen-Activated Protein Kinase (MAPK) Cascade Activation: this compound perception leads to the phosphorylation and activation of a MAPK cascade, including MPK3 and MPK6 , which in turn phosphorylate downstream targets to regulate gene expression.

-

Ethylene Biosynthesis: The production of the phytohormone ethylene is induced, which plays a role in amplifying the defense response.[1][8][9]

-

Transcriptional Reprogramming: A large-scale transcriptional reprogramming occurs, leading to the upregulation of defense-related genes, such as pathogenesis-related (PR) genes.[10]

-

Callose Deposition: As a physical barrier against pathogen ingress, callose is deposited at the cell wall.[11][12][13][14][15]

Quantitative Analysis of this compound-Induced Immune Responses

The potency of this compound as an elicitor can be quantified by measuring various downstream responses. The following table summarizes key quantitative data from the literature.

| Response Metric | Value / Range | Plant System | Reference(s) |

| EC₅₀ for Ethylene Biosynthesis | 0.15 - 0.6 nM | Arabidopsis thaliana | [2] |

| Concentration for ROS Burst Induction | 100 nM | Arabidopsis thaliana | [7] |

| Concentration for Seedling Growth Inhibition | 50 nM | Arabidopsis thaliana | [16] |

| Concentration for Callose Deposition | 100 nM | Arabidopsis thaliana | [16] |

| Concentration for MAPK Activation | 100 nM - 1 µM | Arabidopsis thaliana | [17] |

Detailed Experimental Protocols

Reproducible and quantitative assays are essential for studying this compound-mediated immunity. Below are detailed protocols for key experiments.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS in leaf tissue upon elicitation with this compound.

Figure 2. Experimental workflow for the ROS burst assay.

Materials:

-

Arabidopsis thaliana plants (4-6 weeks old)

-

4 mm biopsy punch

-

96-well white microplate

-

Luminol (e.g., 5 mM stock in DMSO)

-

Horseradish peroxidase (HRP) (e.g., 1 mg/mL stock in water)

-

This compound peptide (e.g., 100 µM stock in water)

-

Microplate luminometer

Procedure:

-

Leaf Disc Preparation: From the leaves of 4- to 6-week-old Arabidopsis plants, excise 4 mm leaf discs using a biopsy punch, avoiding the midvein.

-

Overnight Incubation: Place one leaf disc into each well of a 96-well white microplate containing 100 µL of sterile water. Incubate the plate overnight at room temperature to allow the wounding response to subside.

-

Preparation of Reaction Solution: On the day of the experiment, prepare the reaction solution containing luminol (final concentration 17 µg/mL), HRP (final concentration 10 µg/mL), and the desired concentration of this compound (e.g., 100 nM) in sterile water.

-

Elicitation and Measurement: Remove the water from the wells and add 100 µL of the reaction solution. Immediately place the plate in a microplate luminometer and measure luminescence every 1-2 minutes for at least 30-60 minutes.

-

Data Analysis: The data is typically plotted as relative light units (RLU) over time. The total ROS production can be calculated by integrating the area under the curve.

MAPK Activation Assay

This western blot-based assay detects the phosphorylation of MAP kinases (MPK3 and MPK6) in response to this compound.

Materials:

-

Arabidopsis thaliana seedlings (10-14 days old) or leaf discs

-

Liquid ½ MS medium

-

This compound peptide

-

Protein extraction buffer

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibody: anti-phospho-p44/42 MAPK (anti-pERK1/2)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence detection reagents

Procedure:

-

Plant Material and Treatment: Grow Arabidopsis seedlings in liquid ½ MS medium for 10-14 days. Treat the seedlings with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Protein Extraction: Harvest the seedlings, freeze them in liquid nitrogen, and grind to a fine powder. Extract total proteins using a suitable extraction buffer.

-

Quantification and SDS-PAGE: Determine the protein concentration of the extracts. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunodetection: Block the membrane and incubate with the primary antibody (anti-phospho-p44/42 MAPK) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescence substrate and image the blot. A loading control, such as Coomassie Brilliant Blue staining of the membrane or probing for a housekeeping protein, should be included to ensure equal protein loading.

Seedling Growth Inhibition Assay

This assay quantifies the inhibitory effect of this compound on seedling growth, a hallmark of a sustained immune response.[17][18][19][20][21]

Materials:

-

Arabidopsis thaliana seeds

-

½ MS agar plates

-

48-well sterile plates

-

Liquid ½ MS medium

-

This compound peptide

-

Analytical balance

Procedure:

-

Seed Germination: Sterilize and plate Arabidopsis seeds on ½ MS agar plates. Grow the seedlings for 4-5 days under sterile conditions.

-

Seedling Transfer and Treatment: Carefully transfer one seedling into each well of a 48-well plate containing 250 µL of liquid ½ MS medium supplemented with different concentrations of this compound (e.g., 0, 10, 50, 100 nM).

-

Incubation: Incubate the plates for 7-10 days under a long-day photoperiod.

-

Measurement of Fresh Weight: After the incubation period, carefully remove each seedling, blot it dry on a paper towel, and measure its fresh weight using an analytical balance.

-

Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the mock-treated control seedlings.[21]

Callose Deposition Assay

This assay visualizes and quantifies the deposition of callose in leaf tissue in response to this compound.[11][12][13][14][15]

Materials:

-

Arabidopsis thaliana plants (4-6 weeks old)

-

Syringe without a needle

-

This compound peptide (e.g., 1 µM in water)

-

Ethanol:acetic acid (3:1) solution for destaining

-

Aniline blue solution (e.g., 0.01% in 150 mM K₂HPO₄, pH 9.5)

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Leaf Infiltration: Infiltrate leaves of intact Arabidopsis plants with a solution of this compound (e.g., 1 µM) or water (mock control) using a needleless syringe.

-

Incubation: Incubate the plants for 12-24 hours.

-

Destaining: Excise the infiltrated leaves and clear the chlorophyll by incubating them in an ethanol:acetic acid (3:1) solution until the tissue is clear.

-

Staining: Wash the leaves with water and then stain with aniline blue solution for at least 2 hours in the dark.

-

Visualization and Quantification: Mount the stained leaves in 50% glycerol on a microscope slide. Visualize the callose deposits (which will fluoresce) using a fluorescence microscope with a DAPI filter set. The number and size of callose deposits can be quantified using image analysis software such as ImageJ.

Conclusion and Future Perspectives

The this compound peptide is a well-characterized PAMP that serves as a powerful tool for dissecting the plant innate immune system. Its defined structure and the identification of its receptor, EFR, have provided a clear model for studying PAMP perception and downstream signaling. The experimental protocols detailed in this guide offer robust methods for quantifying the various layers of the this compound-induced immune response.

Future research will likely focus on obtaining a high-resolution structure of the this compound-EFR complex to understand the molecular basis of ligand recognition and receptor activation. Further elucidation of the downstream signaling components and their interplay will provide a more complete picture of how plants translate PAMP perception into an effective immune response. From an applied perspective, the use of this compound or its derivatives as a biopesticide or a crop resilience enhancer holds significant promise for sustainable agriculture. A deeper understanding of its structure and function will be instrumental in realizing this potential.

References

- 1. This compound - SB PEPTIDE [sb-peptide.com]

- 2. The N Terminus of Bacterial Elongation Factor Tu Elicits Innate Immunity in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Two distinct EF-Tu epitopes induce immune responses in rice and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chimeric receptors of the Arabidopsis thaliana pattern recognition receptors EFR and FLS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arabidopsis thaliana Pattern Recognition Receptors for Bacterial Elongation Factor Tu and Flagellin Can Be Combined to Form Functional Chimeric Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pathogen-Triggered Ethylene Signaling Mediates Systemic-Induced Susceptibility to Herbivory in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Arabidopsis ethylene-responsive element binding factors with distinct induction kinetics after pathogen infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-INDUCED LONG-NONCODING RNA Associates with Mediator to Enhance Expression of Innate Immune Response Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. goldbio.com [goldbio.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Specific ER quality control components required for biogenesis of the plant innate immune receptor EFR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Arabidopsis translation initiation factor binding protein CBE1 negatively regulates accumulation of the NADPH oxidase respiratory burst oxidase homolog D - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Elf18 Peptide: Sequence, Function, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Elf18 peptide, a conserved N-terminal fragment of bacterial elongation factor Tu (EF-Tu), is a potent elicitor of the plant innate immune system. Recognized by the pattern recognition receptor (PRR) EF-Tu RECEPTOR (EFR) in Arabidopsis thaliana and other Brassicaceae, this compound triggers a cascade of defense responses, collectively known as pattern-triggered immunity (PTI). This guide provides a comprehensive overview of the this compound peptide, including its sequence, physicochemical properties, and its function in plant defense. Detailed experimental protocols for key assays and a summary of quantitative data on its activity are presented to facilitate further research and application in crop protection and drug development.

This compound Peptide: Core Characteristics

The this compound peptide is an 18-amino acid long, N-terminally acetylated peptide derived from the highly conserved bacterial protein EF-Tu.[1][2] Its sequence and key properties are summarized below.

| Property | Value | Reference |

| Sequence (Three-letter code) | Ac-Ser-Lys-Glu-Lys-Phe-Glu-Arg-Thr-Lys-Pro-His-Val-Asn-Val-Gly-Thr-Ile-Gly-OH | [1] |

| Sequence (One-letter code) | Ac-SKEKFERTKPHVNVGTIG | [1] |

| Molecular Weight | 2068.11 g/mol | [1] |

| Molecular Formula | C91H149N27O28 | [1] |

| Modification | N-terminal Acetylation | [1][2] |

| Solubility | Soluble in water | [1] |

| Source | N-terminus of bacterial Elongation Factor Tu (EF-Tu) | [1][2] |

Function in Plant Innate Immunity

This compound functions as a Pathogen-Associated Molecular Pattern (PAMP), a molecular signature characteristic of a class of microbes that is recognized by the host's innate immune system.[2] In plants like Arabidopsis thaliana, the perception of this compound by the leucine-rich repeat receptor kinase (LRR-RK) EFR initiates a signaling cascade leading to a robust defense response.[2]

Key immune responses triggered by this compound include:

-

Oxidative Burst: A rapid and transient production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the apoplast.[3] This response is a hallmark of successful PAMP recognition and plays a role in signaling and direct antimicrobial activity.

-

Ethylene Biosynthesis: this compound induces the production of the gaseous phytohormone ethylene, which is a key signaling molecule in plant defense.[3]

-

MAPK Activation: Mitogen-activated protein kinase (MAPK) cascades are rapidly activated upon this compound perception and are crucial for downstream signaling and transcriptional reprogramming.

-

Transcriptional Reprogramming: The this compound-EFR signaling pathway leads to changes in the expression of a large number of defense-related genes, including PATHOGENESIS-RELATED (PR) genes.[4]

-

Induced Resistance: Pre-treatment with this compound can enhance a plant's resistance to subsequent infection by pathogenic bacteria.[3]

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various assays. The following table summarizes key quantitative data from the literature.

| Assay | Parameter | Value | Plant System | Reference |

| EFR Binding | IC50 | ~10 nM | Arabidopsis thaliana | |

| Oxidative Burst | EC50 | 0.15 - 0.6 nM | Arabidopsis thaliana | |

| Medium Alkalinization | EC50 | 0.1 - 0.4 nM | Arabidopsis thaliana cell culture | |

| Ethylene Production | Effective Concentration | 100 nM | Nicotiana benthamiana leaves | |

| MAPK Activation | Effective Concentration | 100 nM - 1 µM | Arabidopsis thaliana seedlings/leaves | |

| Gene Expression (e.g., ELENA1, PR1, PR2) | Effective Concentration | 5 µM | Arabidopsis thaliana seedlings | [5] |

This compound Signaling Pathway

The perception of this compound by its receptor EFR at the plasma membrane initiates a complex signaling network. The following diagram illustrates the key components and their relationships in the this compound signaling pathway.

Caption: this compound signaling pathway in Arabidopsis thaliana.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the this compound peptide.

Reactive Oxygen Species (ROS) Burst Assay

This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in Arabidopsis leaf discs upon elicitation with this compound.[1][6]

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

This compound peptide stock solution (e.g., 1 mM in sterile water)

-

Luminol stock solution (e.g., 10 mM in DMSO)

-

Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in sterile water)

-

Sterile, double-distilled water (ddH₂O)

-

96-well white luminometer plates

-

Biopsy punch (4 mm)

-

Multichannel pipette

-

Plate reader capable of measuring luminescence

Procedure:

-

Plant Material Preparation:

-

Use a 4 mm biopsy punch to cut leaf discs from the leaves of 4-5 week old Arabidopsis plants, avoiding the midvein.

-

Float the leaf discs, adaxial side up, in a 96-well white luminometer plate containing 100 µL of sterile ddH₂O per well.

-

Incubate the plates at room temperature overnight to allow the leaf discs to recover from wounding.

-

-

Preparation of Reaction Solution:

-

Measurement of ROS Burst:

-

Remove the water from the wells of the 96-well plate containing the leaf discs using a multichannel pipette.

-

Add 100 µL of the reaction solution (with or without this compound) to each well.

-

Immediately place the plate in a luminometer and measure luminescence over a period of 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

The luminescence readings are proportional to the amount of ROS produced. Data can be plotted as relative light units (RLU) over time.

-

Ethylene Production Measurement

This protocol describes the measurement of ethylene production from Arabidopsis leaf tissue treated with this compound using gas chromatography.[2][7][8]

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

This compound peptide stock solution (e.g., 1 mM in sterile water)

-

Gas-tight vials (e.g., 4 mL) with septum-sealed caps

-

Syringes for gas sampling

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)

-

Ethylene standard gas of known concentration

Procedure:

-

Sample Preparation:

-

Excise leaves from 4-5 week old Arabidopsis plants and cut them into small pieces.

-

Place a known weight of leaf tissue (e.g., 50-100 mg) into a gas-tight vial.

-

Add a small volume of sterile water or a buffer containing the desired concentration of this compound (e.g., 1 µM) to the leaf tissue. Prepare control samples with water or buffer only.

-

Seal the vials immediately with septum-sealed caps.

-

-

Incubation:

-

Incubate the vials under light at room temperature for a defined period (e.g., 4-24 hours).

-

-

Gas Sampling and Analysis:

-

After incubation, use a gas-tight syringe to withdraw a 1 mL sample of the headspace from each vial.

-

Inject the gas sample into the gas chromatograph.

-

The ethylene peak will be identified based on its retention time compared to the ethylene standard.

-

Quantify the amount of ethylene produced by comparing the peak area of the sample to a standard curve generated with known concentrations of ethylene.

-

-

Data Analysis:

-

Express the ethylene production as nL per gram of fresh weight per hour (nL g⁻¹ FW h⁻¹).

-

MAPK Activation Assay (Western Blot)

This protocol describes the detection of activated (phosphorylated) MAPKs in Arabidopsis seedlings treated with this compound using western blotting.

Materials:

-

Arabidopsis thaliana seedlings (e.g., 10-14 days old) grown in liquid culture

-

This compound peptide stock solution (e.g., 1 mM in sterile water)

-

Liquid nitrogen

-

Protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease and phosphatase inhibitors)

-

Bradford reagent for protein quantification

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-phospho-p44/42 MAPK (anti-pERK1/2) antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence substrate (ECL)

-

Western blotting imaging system

Procedure:

-

This compound Treatment and Sample Collection:

-

Treat Arabidopsis seedlings with 100 nM this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

At each time point, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

-

-

Protein Extraction and Quantification:

-

Grind the frozen seedlings to a fine powder in liquid nitrogen.

-

Add protein extraction buffer and homogenize the tissue.

-

Centrifuge the samples to pellet cell debris and collect the supernatant containing the total protein extract.

-

Determine the protein concentration of each sample using the Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-MAPK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate to the membrane and detect the signal using an imaging system.

-

The presence of bands corresponding to the molecular weight of phosphorylated MAPKs indicates their activation. The intensity of the bands can be quantified to assess the level of activation. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total MAPK.

-

Conclusion

The this compound peptide is a well-characterized PAMP that serves as a valuable tool for studying plant innate immunity. Its specific recognition by the EFR receptor and the subsequent activation of a robust defense response make it a model elicitor for dissecting the molecular mechanisms of PTI. The detailed protocols and quantitative data provided in this guide are intended to support researchers and scientists in their efforts to further understand and utilize the this compound-EFR system for fundamental research and for the development of novel strategies to enhance plant disease resistance.

References

- 1. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana [jove.com]

- 2. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]

- 3. The N Terminus of Bacterial Elongation Factor Tu Elicits Innate Immunity in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-INDUCED LONG-NONCODING RNA Associates with Mediator to Enhance Expression of Innate Immune Response Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Video: An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation - Experiment [jove.com]

- 7. Method for the Measurement of Ethylene During Pathogen Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Elf18 Perception in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, though lacking a mobile adaptive immune system, have evolved a sophisticated innate immune system to defend against invading pathogens. A crucial first line of defense is the recognition of conserved microbial signatures, known as pathogen-associated molecular patterns (PAMPs), by cell surface pattern recognition receptors (PRRs). One of the most well-characterized PAMPs is Elf18, an 18-amino-acid peptide derived from the N-terminus of bacterial elongation factor Tu (EF-Tu), a highly conserved and abundant protein in prokaryotes.[1][2][3][4] The perception of this compound by the plant PRR, EF-Tu RECEPTOR (EFR), triggers a robust immune response known as PAMP-triggered immunity (PTI), conferring broad-spectrum resistance to many bacterial pathogens.[1][5][6][7] This technical guide provides an in-depth overview of the core mechanism of this compound perception in plants, detailing the key molecular players, signaling events, and experimental methodologies used to elucidate this pathway.

The this compound Receptor Complex: EFR and BAK1

The perception of this compound is initiated by its direct binding to the leucine-rich repeat receptor kinase (LRR-RK) EFR (EF-Tu RECEPTOR).[1][4] EFR is a transmembrane protein with an extracellular LRR domain responsible for ligand binding, a transmembrane helix, and an intracellular serine/threonine kinase domain that initiates downstream signaling.[4][8][9]

Upon binding of this compound, EFR rapidly forms a heterodimer with another LRR-RK, BAK1 (BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1), which acts as a co-receptor.[2][5][10][11] BAK1, also known as SERK3 (SOMATIC EMBRYOGENESIS RECEPTOR-LIKE KINASE 3), is a central regulator of multiple signaling pathways, including plant growth and immunity.[5][11] The formation of the EFR-BAK1 complex is a critical step for the activation of downstream signaling.[2][10]

Downstream Signaling Cascade

The formation of the this compound-EFR-BAK1 complex initiates a cascade of phosphorylation events that transduce the signal from the cell surface to the cell interior, culminating in the activation of immune responses.

Receptor Complex Activation and Phosphorylation

Upon heterodimerization, the kinase domains of EFR and BAK1 are brought into close proximity, leading to their activation and reciprocal trans-phosphorylation.[2][10] This phosphorylation is crucial for the full activation of the receptor complex. Specific phosphorylation sites on EFR, such as serine 888 in the activation loop, have been identified as important for signaling.[12]

Activation of Cytoplasmic Kinases

The activated EFR-BAK1 complex then recruits and phosphorylates cytoplasmic kinases, primarily BIK1 (BOTRYTIS-INDUCED KINASE 1) and its homologs, PBL1 (PBS1-LIKE 1).[2][10] BIK1 is a key signaling hub that is rapidly phosphorylated upon this compound perception.[10]

MAP Kinase Cascade Activation

Phosphorylated BIK1, in turn, activates a mitogen-activated protein kinase (MAPK) cascade.[11] This involves the sequential phosphorylation and activation of MAPK kinases (MKKs) and MAPKs, such as MPK3 and MPK6.[13] The activation of this MAPK cascade is a hallmark of PAMP-triggered immunity and leads to the phosphorylation of various downstream targets, including transcription factors.[13]

Transcriptional Reprogramming

The activation of MAPK cascades and other signaling components ultimately leads to a massive transcriptional reprogramming within the plant cell.[1][14][15] This involves the upregulation of a large number of defense-related genes, including those encoding pathogenesis-related (PR) proteins, enzymes for antimicrobial compound synthesis, and signaling components.[1][13][14] For instance, the long-noncoding RNA ELENA1 has been shown to be induced by this compound and positively regulate the expression of defense genes like PR1.[1][14][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound perception and signaling from various studies.

| Parameter | Value | Plant System | Reference |

| This compound Concentration for Responses | |||

| Seedling Growth Inhibition | 50 nM - 1 µM | Arabidopsis thaliana | [17][18][19][20] |

| Oxidative Burst | 100 nM - 1 µM | Arabidopsis thaliana | [12][18][20][21] |

| MAPK Activation | 100 nM - 10 µM | Arabidopsis thaliana | [11][13] |

| Gene Expression (ELENA1) | 5 µM | Arabidopsis thaliana | [3] |

| BIK1 Phosphorylation | 100 nM | Arabidopsis thaliana | [2][22] |

| Timing of Responses | |||

| BIK1 Phosphorylation | 10 min | Arabidopsis thaliana | [2][22] |

| Gene Expression (RTNLB4, PR1, etc.) | 10 - 360 min | Arabidopsis thaliana | [13] |

| ELENA1 Expression Peak | 12 h | Arabidopsis thaliana | [23] |

| Gene | Treatment | Fold Change (approx.) | Time Point | Plant System | Reference |

| This compound-Induced Gene Expression | |||||

| PR1 | This compound | Enhanced in ELENA1 OX lines | 24 h | Arabidopsis thaliana | [1][3] |

| PR2 | This compound | Enhanced in ELENA1 OX lines | 24 h | Arabidopsis thaliana | [1][3] |

| FRK1 | 10 µM this compound | ~15-20 fold | 60 min | Arabidopsis thaliana | [13] |

| WRKY22 | 10 µM this compound | ~8-10 fold | 60 min | Arabidopsis thaliana | [13] |

| WRKY29 | 10 µM this compound | ~6-8 fold | 60 min | Arabidopsis thaliana | [13] |

| MPK3 | 10 µM this compound | ~3-4 fold | 30 min | Arabidopsis thaliana | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound perception are provided below.

Co-Immunoprecipitation (Co-IP) to Detect EFR-BAK1 Interaction

This protocol is used to demonstrate the ligand-induced interaction between EFR and BAK1 in vivo.

Methodology:

-

Plant Material and Treatment: Grow Arabidopsis thaliana seedlings expressing a tagged version of EFR (e.g., EFR-GFP) for approximately two weeks. Treat the seedlings with a mock solution or 100 nM this compound for 10 minutes.[2][22]

-

Protein Extraction: Harvest the seedlings and grind them in liquid nitrogen. Extract total proteins using an appropriate extraction buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the protein extracts with anti-GFP antibodies coupled to magnetic or agarose beads to immunoprecipitate EFR-GFP and any interacting proteins.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against BAK1 to detect its co-immunoprecipitation with EFR-GFP.[12] An increase in the BAK1 signal in the this compound-treated sample compared to the mock-treated sample indicates a ligand-induced interaction.[24]

In Vitro Kinase Assay

This assay is used to measure the kinase activity of the EFR-BAK1 complex.

Methodology:

-

Protein Expression and Purification: Express and purify the intracellular kinase domains of EFR and BAK1, as well as a substrate protein such as a kinase-dead version of BIK1 (e.g., His-BIK1D202N), from E. coli or another expression system.[2][22]

-

Kinase Reaction: Set up a reaction mixture containing the purified EFR and BAK1 kinase domains, the BIK1 substrate, ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP for detection), and a kinase reaction buffer.[25][26][27]

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Detection of Phosphorylation: Stop the reaction and detect the phosphorylation of the BIK1 substrate. This can be done by autoradiography if radiolabeled ATP was used, or by using a phosphospecific antibody in a Western blot.[26] An increase in BIK1 phosphorylation in the presence of both EFR and BAK1 indicates that EFR can activate BAK1's kinase activity.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is used to quantify the changes in the expression of defense-related genes upon this compound treatment.

Methodology:

-

Plant Material and Treatment: Grow Arabidopsis thaliana seedlings and treat them with a specific concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 10, 30, 60, 90, 120, 360 minutes).[13]

-

RNA Extraction and cDNA Synthesis: Harvest the seedlings at each time point, extract total RNA, and synthesize complementary DNA (cDNA) using reverse transcriptase.

-

qPCR Reaction: Set up a qPCR reaction using the synthesized cDNA, gene-specific primers for the target defense genes (e.g., PR1, FRK1) and a reference gene (e.g., UBQ10 or ACT2), and a fluorescent dye (e.g., SYBR Green).[13][23]

-

Data Analysis: Run the qPCR reaction in a thermal cycler. Analyze the resulting amplification data to determine the relative expression levels of the target genes, normalized to the reference gene. The fold change in gene expression is calculated relative to the untreated control at time 0.[13]

Visualizations

Signaling Pathway

Caption: The this compound signaling pathway in plants.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation of EFR and BAK1.

Logical Relationship: EFR Domain Function

Caption: Functional domains of the EFR protein.

References

- 1. This compound-INDUCED LONG-NONCODING RNA Associates with Mediator to Enhance Expression of Innate Immune Response Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric activation of the co-receptor BAK1 by the EFR receptor kinase initiates immune signaling | eLife [elifesciences.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EF-Tu receptor - Wikipedia [en.wikipedia.org]

- 5. Loss of the common immune coreceptor BAK1 leads to NLR-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Relationship - this compound - activates - immune response [biokb.lcsb.uni.lu]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Arabidopsis thaliana Pattern Recognition Receptors for Bacterial Elongation Factor Tu and Flagellin Can Be Combined to Form Functional Chimeric Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Allosteric activation of the co-receptor BAK1 by the EFR receptor kinase initiates immune signaling [elifesciences.org]

- 11. pnas.org [pnas.org]

- 12. Allosteric activation of the co-receptor BAK1 by the EFR receptor kinase initiates immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound-INDUCED LONG-NONCODING RNA Associates with Mediator to Enhance Expression of Innate Immune Response Genes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Specific ER quality control components required for biogenesis of the plant innate immune receptor EFR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Arabidopsis translation initiation factor binding protein CBE1 negatively regulates accumulation of the NADPH oxidase respiratory burst oxidase homolog D - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Allosteric activation of the co-receptor BAK1 by the EFR receptor kinase initiates immune signaling [elifesciences.org]

- 23. researchgate.net [researchgate.net]

- 24. Bacterial Effectors Target the Common Signaling Partner BAK1 to Disrupt Multiple MAMP Receptor-Signaling Complexes and Impede Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. reactionbiology.com [reactionbiology.com]

- 26. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Elf18 Receptor EFR in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ELONGATION FACTOR-TU RECEPTOR (EFR) is a key pattern recognition receptor (PRR) in the innate immune system of Arabidopsis thaliana and other members of the Brassicaceae family.[1][2] It recognizes the bacterial pathogen-associated molecular pattern (PAMP) elongation factor Tu (EF-Tu), or more specifically, the conserved N-terminal 18-amino acid peptide, elf18.[1][3][4] Perception of this compound by EFR triggers a robust immune response, known as PAMP-triggered immunity (PTI), which confers broad-spectrum resistance to a variety of bacterial pathogens.[4][5] This technical guide provides a comprehensive overview of the EFR, its signaling pathway, and key experimental methodologies for its study, tailored for researchers in plant biology and drug development.

Core Concepts

EFR is a leucine-rich repeat receptor kinase (LRR-RK) localized to the plasma membrane.[6][7] Its structure consists of an extracellular leucine-rich repeat (LRR) domain responsible for ligand binding, a single-pass transmembrane domain, and an intracellular serine/threonine kinase domain that initiates downstream signaling.[6][8]

Upon binding of this compound, EFR rapidly heterodimerizes with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1).[9][10] This ligand-induced association is a critical early event in the signaling cascade.[10] The formation of the EFR-BAK1 complex initiates a series of trans-phosphorylation events between the two receptor kinases, leading to the activation of downstream signaling components.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to EFR function and signaling.

Table 1: Ligand Binding and Response Activation

| Parameter | Value | Species/System | Reference |

| This compound concentration for half-maximal saturation of receptor sites | ~10 nM | Nicotiana benthamiana expressing EFR | [6] |

| This compound concentration for inducing oxidative burst | >10 pM | Nicotiana benthamiana expressing EFR | [6] |

| This compound concentration for seedling growth inhibition | 1 µM | Arabidopsis thaliana | [13] |

| This compound concentration for inducing oxidative burst | 100 nM - 1 µM | Arabidopsis thaliana | [13][14][15] |

| This compound concentration for MAPK activation | 1 µM | Arabidopsis thaliana | [14] |

Table 2: Gene Expression Changes upon this compound Elicitation

| Gene | Fold Induction (this compound vs. Mock) | Time Point | Experimental System | Reference |

| PHI-1 | Significant increase | 30 min | Arabidopsis thaliana seedlings | [16] |

| RET-OX | Significant increase | 30 min | Arabidopsis thaliana seedlings | [17] |

| PR1 | Significantly induced | 24 h | Arabidopsis thaliana leaves | [18] |

| PROPEP2 | Impaired induction in ein2 mutants | Not specified | Arabidopsis thaliana seedlings | [18] |

| PROPEP3 | EIN2-independent induction | Not specified | Arabidopsis thaliana seedlings | [18] |

Signaling Pathway

The EFR signaling pathway is initiated by the perception of this compound and culminates in the activation of transcriptional reprogramming and other defense responses.

EFR Signaling Pathway Diagram

Caption: EFR signaling pathway upon this compound perception.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols used to study EFR signaling.

Co-Immunoprecipitation of EFR and BAK1

This protocol is used to verify the ligand-induced interaction between EFR and its co-receptor BAK1.[9]

Materials:

-

Arabidopsis thaliana seedlings expressing GFP-tagged EFR.

-

Treatment solution: 100 nM this compound or mock (water).

-

Co-immunoprecipitation buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1x protease inhibitor cocktail).

-

GFP-Trap beads or equivalent anti-GFP antibody-coupled beads.

-

Wash buffer: (e.g., Co-IP buffer with reduced Triton X-100).

-

SDS-PAGE loading buffer.

-

Anti-GFP and anti-BAK1 antibodies.

Procedure:

-

Grow Arabidopsis seedlings expressing EFR-GFP for 12 days.

-

Treat seedlings with 100 nM this compound or mock for 10 minutes.

-

Freeze seedlings in liquid nitrogen and grind to a fine powder.

-

Resuspend the powder in Co-IP buffer and incubate on ice.

-

Centrifuge to pellet debris and collect the supernatant (total protein extract).

-

Incubate the protein extract with GFP-Trap beads with gentle rotation.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluates by SDS-PAGE and immunoblotting with anti-GFP and anti-BAK1 antibodies.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for EFR-BAK1 co-immunoprecipitation.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS, a hallmark of PAMP-triggered immunity.[13][19]

Materials:

-

Leaf discs from 4-week-old Arabidopsis thaliana plants.

-

Assay buffer: (e.g., 20 mM MOPS, pH 7.4, 100 mM KCl).

-

Elicitor solution: 100 nM this compound.

-

Detection reagent: Luminol and horseradish peroxidase (HRP).

-

96-well microplate.

-

Luminometer.

Procedure:

-

Collect leaf discs from mature leaves and float them on water overnight in the dark.

-

Transfer individual leaf discs to the wells of a 96-well plate containing assay buffer.

-

Add luminol and HRP to each well.

-

Measure background luminescence for a short period.

-

Add the this compound solution to elicit the ROS burst.

-

Immediately start measuring luminescence at regular intervals for at least 30-60 minutes.

Gene Expression Analysis by RT-qPCR

This method quantifies the transcriptional upregulation of defense-related genes following this compound treatment.[16][18]

Materials:

-

10-day-old Arabidopsis thaliana seedlings.

-

Treatment solution: 100 nM this compound or mock.

-

Liquid nitrogen.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Gene-specific primers for target genes (e.g., PHI-1, RET-OX) and a reference gene (e.g., ACTIN2).

-

qPCR instrument.

Procedure:

-

Grow seedlings in liquid or on solid half-strength MS medium.

-

Treat seedlings with 100 nM this compound or mock for the desired time (e.g., 30 minutes).

-

Freeze the seedlings in liquid nitrogen.

-

Extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using gene-specific primers and a qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

In Vitro Kinase Assay

This assay assesses the phosphorylation of a substrate by the EFR kinase domain. A similar approach can be used to study trans-phosphorylation between EFR and BAK1.[11][12]

Materials:

-

Purified recombinant EFR and BAK1 intracellular domains (e.g., as GST or MBP fusions).

-

Purified substrate (e.g., kinase-dead BIK1).

-

Kinase reaction buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

[γ-³²P]ATP or unlabeled ATP.

-

SDS-PAGE loading buffer.

-

Phosphorimager or anti-phosphoserine/threonine antibodies.

Procedure:

-

Combine the purified EFR kinase domain, substrate, and kinase reaction buffer in a microfuge tube.

-

Initiate the reaction by adding ATP (radiolabeled or unlabeled).

-

Incubate at room temperature for a set time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Detect phosphorylation by autoradiography (for ³²P) or by immunoblotting with phospho-specific antibodies.

Role of ER Quality Control in EFR Biogenesis

The proper folding and maturation of EFR are critically dependent on the endoplasmic reticulum quality control (ERQC) system.[16][17] Several components of the ERQC machinery have been identified as essential for the biogenesis of a functional EFR receptor.

-

Calreticulin (CRT3) and UDP-glucose:glycoprotein glucosyltransferase (UGGT): These are key components of the calnexin/calreticulin cycle, which ensures the correct folding of glycoproteins. Mutations in the genes encoding these proteins lead to a significant reduction in EFR protein levels and a loss of this compound responsiveness.[7][17]

-

Stromal-derived factor-2 (SDF2), ERdj3B, and BiP: These proteins form a complex in the ER that is required for the proper biogenesis of EFR. Loss of SDF2 results in the ER retention and subsequent degradation of the EFR protein.[1][20]

Interestingly, the biogenesis of the related flagellin receptor FLS2 is less dependent on some of these ERQC components, highlighting a degree of specificity in the maturation of different PRRs.[14][16][17]

Logical Relationship of ERQC in EFR Biogenesis

Caption: Role of ER Quality Control in EFR biogenesis.

Conclusion

The EFR receptor system in Arabidopsis thaliana serves as a paradigm for understanding plant innate immunity. Its specific recognition of the bacterial PAMP this compound triggers a rapid and robust defense response, making it a valuable target for engineering disease resistance in crop plants.[5][19] The detailed understanding of its signaling pathway and the methodologies to study its function, as outlined in this guide, provide a solid foundation for researchers aiming to further unravel the complexities of plant-microbe interactions and for professionals seeking to develop novel strategies for crop protection.

References

- 1. EF-Tu receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Arabidopsis thaliana pattern recognition receptors for bacterial elongation factor Tu and flagellin can be combined to form functional chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Arabidopsis thaliana Pattern Recognition Receptors for Bacterial Elongation Factor Tu and Flagellin Can Be Combined to Form Functional Chimeric Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. Assessing the Diverse Functions of BAK1 and Its Homologs in Arabidopsis, beyond BR Signaling and PTI Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Allosteric activation of the co-receptor BAK1 by the EFR receptor kinase initiates immune signaling [elifesciences.org]

- 13. researchgate.net [researchgate.net]

- 14. Receptor quality control in the endoplasmic reticulum for plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. EFR-Mediated Innate Immune Response in Arabidopsis thaliana is a Useful Tool for Identification of Novel ERQC Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Expression of the Arabidopsis thaliana immune receptor EFR in Medicago truncatula reduces infection by a root pathogenic bacterium, but not nitrogen‐fixing rhizobial symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Control of the pattern-recognition receptor EFR by an ER protein complex in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

The Elf18 Signaling Cascade: A Technical Guide to Downstream Pathways

For Researchers, Scientists, and Drug Development Professionals

The recognition of the bacterial elongation factor Tu (EF-Tu), or its conserved N-terminal peptide epitope Elf18, by the pattern recognition receptor (PRR) EF-Tu RECEPTOR (EFR) in plants initiates a robust innate immune response known as pattern-triggered immunity (PTI). This response is critical for broad-spectrum resistance to bacterial pathogens. Activation of EFR triggers a complex and rapid series of downstream signaling events, culminating in extensive transcriptional and metabolic reprogramming to mount an effective defense. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Core Signaling Events Following this compound Perception

Upon this compound binding, EFR rapidly associates with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1). This association initiates a cascade of phosphorylation events, leading to the activation of several interconnected signaling modules. The primary downstream responses include the activation of a mitogen-activated protein kinase (MAPK) cascade, a transient influx of calcium ions (Ca2+) into the cytosol, and a rapid production of reactive oxygen species (ROS), often referred to as the oxidative burst.[1][2] These early events are crucial for initiating the downstream transcriptional and translational changes that constitute the plant's defense response.

Quantitative Overview of this compound-Induced Responses

The following table summarizes key quantitative data associated with the downstream signaling events following this compound perception in the model plant Arabidopsis thaliana.

| Response Metric | Quantitative Value | Time Post-Elicitation | Reference |

| Transcriptional Reprogramming | |||

| Up-regulated Genes | 943 | Not Specified | [3] |

| Down-regulated Genes | 676 | Not Specified | [3] |

| EIN2-dependent Up-regulated Genes | 153 | 2 hours | [4] |

| EIN2-dependent Down-regulated Genes | 111 | 2 hours | [4] |

| EIN2-dependent Up-regulated Genes | 234 | 10 hours | [4] |

| EIN2-dependent Down-regulated Genes | 232 | 10 hours | [4] |

| Phosphoproteomics | |||

| Differentially Phosphorylated Sites | >1 in 76 membrane proteins | Minutes | [5] |

Visualizing the this compound Signaling Network

The signaling pathways initiated by this compound are interconnected and form a complex network. The following diagrams, generated using Graphviz, illustrate the primary signaling cascades.

Caption: Overview of the this compound signaling pathway.

Key Downstream Signaling Modules

Mitogen-Activated Protein Kinase (MAPK) Cascade

Activation of a MAPK cascade is one of the earliest and most conserved responses to this compound perception.[6] This signaling module typically consists of three sequentially activated protein kinases: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK (MPK). In the context of this compound signaling, the cascade involving MAPKKK3 and MAPKKK5, which phosphorylate and activate MKK4 and MKK5, leading to the activation of MPK3 and MPK6, is well-established.[7][8] A separate branch involving MEKK1, MKK1/MKK2, and MPK4 also plays a role.[7] Activated MAPKs phosphorylate a variety of downstream targets, including transcription factors, to regulate gene expression and other defense responses.[6]

Caption: The MAPK cascade activated by this compound.

Calcium (Ca2+) Signaling

This compound perception leads to a rapid and transient increase in the concentration of cytosolic free calcium ([Ca2+]cyt).[9][10] This calcium influx acts as a crucial second messenger, decoding the initial signal into specific downstream responses. The precise channels responsible for this influx are still under investigation, but the elevation in [Ca2+]cyt activates calcium-dependent protein kinases (CDPKs) and other calcium-binding proteins, which in turn regulate the activity of downstream targets, contributing to the activation of defense genes and other immune responses.[5][11]

Reactive Oxygen Species (ROS) Burst

A hallmark of PTI is the rapid and transient production of apoplastic ROS, primarily in the form of superoxide (O2•−) and its dismutation product, hydrogen peroxide (H2O2).[12][13] This "oxidative burst" is primarily mediated by the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[14][15] ROS molecules produced during the oxidative burst have dual functions: they can act as signaling molecules to potentiate defense responses and also have direct antimicrobial effects.[16][17]

Caption: General experimental workflow for studying this compound signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the downstream signaling events of this compound activation.

MAPK Activation Assay by Immunoblotting

This protocol describes the detection of activated MAPKs (MPK3 and MPK6) via immunoblotting using an antibody that specifically recognizes the dually phosphorylated T-X-Y motif in the activation loop of MAPKs.[18][19]

Materials:

-

Arabidopsis thaliana seedlings (10-14 days old)

-

This compound peptide (100 nM final concentration)

-

Liquid ½ MS medium

-

Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 1 mM DTT, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)

-

Laemmli sample buffer (4x)

-

Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #9101)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence substrate

Procedure:

-

Grow Arabidopsis seedlings in liquid ½ MS medium.

-

Treat seedlings with 100 nM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). A mock treatment (water or buffer) should be used as a negative control.

-

Quickly harvest the seedlings, blot dry, and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and resuspend in protein extraction buffer.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a Bradford assay).

-

Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescence substrate and visualize the signal using a chemiluminescence imaging system.

Measurement of ROS Burst using a Luminol-Based Assay

This protocol measures the production of ROS in leaf discs using a luminol-based chemiluminescence assay.[20][21][22]

Materials:

-

Arabidopsis thaliana leaf discs (4 mm diameter) from 4-5 week old plants

-

This compound peptide (100 nM final concentration)

-

Luminol (e.g., L-012)

-

Horseradish peroxidase (HRP)

-

White 96-well plate

-

Plate reader with luminescence detection capabilities

Procedure:

-

Excise leaf discs from healthy, mature leaves and float them on sterile water in a petri dish overnight in the dark to reduce wounding effects.

-

The next day, transfer single leaf discs into the wells of a white 96-well plate containing 100 µL of sterile water.

-

Prepare the assay solution containing luminol (e.g., 20 µM final concentration) and HRP (e.g., 10 µg/mL final concentration).

-

Prepare the elicitor solution (e.g., 2x concentrated this compound in water).

-

Place the 96-well plate in the luminometer and measure the background luminescence for 5-10 minutes.

-

Add 100 µL of the assay solution containing the this compound elicitor to each well. For the negative control, add assay solution without the elicitor.

-

Immediately start measuring the luminescence kinetics every 1-2 minutes for at least 30-60 minutes.

-

The data is typically presented as relative light units (RLU) over time.

In Vivo Calcium Imaging

This protocol describes the visualization of changes in cytosolic calcium concentration using genetically encoded calcium indicators like aequorin or fluorescent proteins (e.g., GCaMP, Cameleon).[23][24][25]

Materials:

-

Transgenic Arabidopsis thaliana plants expressing a cytosolic-localized genetically encoded calcium indicator.

-

This compound peptide (100 nM final concentration)

-

Confocal or fluorescence microscope equipped for live-cell imaging.

Procedure:

-

Mount seedlings or leaf tissue from the transgenic plants on the microscope stage in a suitable imaging chamber containing liquid ½ MS medium.

-

Locate the region of interest and set up the imaging parameters (e.g., excitation and emission wavelengths, time-lapse settings).

-

Acquire a baseline recording of the fluorescence signal for a few minutes before elicitation.

-

Carefully add the this compound solution to the imaging chamber to the final desired concentration. A mock treatment should be used as a control.

-

Continue to record the fluorescence signal over time to capture the dynamic changes in [Ca2+]cyt.

-

The data is typically analyzed by quantifying the change in fluorescence intensity over time and is often presented as a ratio (e.g., F/F0) or a pseudocolored image series.

Transcriptional and Translational Reprogramming

A major consequence of this compound-triggered signaling is a massive reprogramming of the plant's transcriptome and translatome.[3] RNA sequencing (RNA-seq) has revealed that hundreds of genes are differentially expressed within hours of this compound perception.[4][26][27] These genes include those encoding other signaling components, defense-related proteins, and enzymes involved in the synthesis of antimicrobial compounds. Interestingly, ribosome footprinting studies have shown that the changes in translation are poorly correlated with the changes in transcription, indicating a significant layer of translational regulation during PTI.[3] This highlights the complexity of the defense response, where both transcriptional and post-transcriptional mechanisms are employed to fine-tune the production of defense-related proteins. A notable example of this regulation is the involvement of the long non-coding RNA ELENA1, which is induced by this compound and enhances the expression of defense genes like PR1.[28][29][30][31]

References

- 1. Ca2+ signals in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global translational reprogramming is a fundamental layer of immune regulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Quantitative phosphoproteomics of early elicitor signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction | Springer Nature Experiments [experiments.springernature.com]

- 7. embopress.org [embopress.org]

- 8. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Defense-related calcium signaling mutants uncovered via a quantitative high-throughput screen in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. Reactive oxygen species function as signaling molecules in controlling plant development and hormonal responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactive oxygen species function as signaling molecules in controlling plant development and hormonal responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arabidopsis translation initiation factor binding protein CBE1 negatively regulates accumulation of the NADPH oxidase respiratory burst oxidase homolog D - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Proteomics Reveals Dynamic Changes in the Plasma Membrane During Arabidopsis Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 17. Signaling Functions of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]

- 19. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 20. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]

- 22. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]

- 23. Calcium Imaging Perspectives in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 26. researchgate.net [researchgate.net]

- 27. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity | PLOS One [journals.plos.org]

- 28. academic.oup.com [academic.oup.com]

- 29. This compound-INDUCED LONG-NONCODING RNA Associates with Mediator to Enhance Expression of Innate Immune Response Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. This compound-INDUCED LONG-NONCODING RNA Associates with Mediator to Enhance Expression of Innate Immune Response Genes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Discovery and Characterization of Elf18: A Bacterial PAMP Unveiled

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The innate immune system of plants relies on the recognition of conserved microbial signatures, known as Pathogen-Associated Molecular Patterns (PAMPs), by cell surface-localized Pattern Recognition Receptors (PRRs). This recognition triggers a downstream signaling cascade, leading to PAMP-triggered immunity (PTI), which forms the first line of defense against invading pathogens. One of the most well-characterized PAMPs is Elf18, a conserved N-terminal 18-amino acid peptide of the bacterial Elongation Factor Tu (EF-Tu), the most abundant protein in bacteria.[1] This technical guide provides an in-depth overview of the discovery, characterization, and signaling pathway of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery of this compound as a PAMP

The journey to identifying this compound as a potent elicitor of plant defenses began with the observation that crude bacterial extracts could induce immune responses in plants, even in the absence of the then-known PAMP, flagellin.[2] This suggested the presence of other bacterial molecules recognized by the plant immune system. Through a series of biochemical fractionations and activity assays, the protein elicitor was identified as EF-Tu.[1] Subsequent work narrowed down the active epitope to the N-terminal region of the protein. An N-acetylated peptide comprising the first 18 amino acids, named this compound, was found to be fully active in inducing defense responses in Arabidopsis thaliana and other members of the Brassicaceae family.[1][2]

The this compound Receptor: EFR

The identification of the receptor for this compound was a crucial step in dissecting its signaling pathway. A reverse-genetics approach, screening Arabidopsis mutants for insensitivity to this compound-induced seedling growth inhibition, led to the identification of the EF-Tu RECEPTOR (EFR).[3][4] EFR is a leucine-rich repeat receptor-like kinase (LRR-RLK) located on the plasma membrane.[4] Mutant plants lacking a functional EFR protein are insensitive to this compound and exhibit increased susceptibility to certain bacterial pathogens, demonstrating the critical role of EFR in recognizing this compound and initiating an immune response.[3][4]

Quantitative Analysis of this compound-Induced Responses

The interaction between this compound and its receptor, EFR, triggers a cascade of downstream signaling events. The potency and specificity of these responses have been quantitatively characterized through various assays.

| Response | Parameter | Value | Plant System | Reference |

| Binding to EFR | IC50 | ~10 nM | Arabidopsis thaliana cells | [5] |

| Oxidative Burst (ROS) | EC50 | Not explicitly found, but 100 nM is a commonly used concentration for strong induction. Dose-response observed from 1-1000 nM. | Arabidopsis thaliana leaf discs | [6][7] |

| MAPK Activation | EC50 | Not explicitly found, but 100 nM is a commonly used concentration for strong induction. | Arabidopsis thaliana seedlings | [8] |

| Ethylene Production | EC50 | Not explicitly found, but responses are seen at concentrations as low as 10 pM. | Nicotiana benthamiana leaves expressing EFR | [5] |

| Seedling Growth Inhibition | Effective Concentration | 50 nM - 1 µM | Arabidopsis thaliana seedlings | [3][9] |

This compound Signaling Pathway

Upon binding of this compound to EFR, a series of rapid and robust signaling events are initiated. This signaling cascade involves the recruitment of co-receptors and the activation of downstream kinases and other signaling molecules.

Caption: Simplified this compound signaling pathway in Arabidopsis thaliana.

Key Experimental Protocols

Reproducible and quantitative characterization of this compound-induced responses is fundamental. Below are detailed methodologies for key experiments.

Ligand Binding Assay

This assay quantifies the interaction between this compound and its receptor EFR.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Isolate microsomal fractions from Arabidopsis thaliana seedlings or cell cultures expressing EFR.

-

Radiolabeling: Synthesize a high-purity this compound peptide and label it with a radioactive isotope such as ¹²⁵I.

-

Binding Reaction: Incubate a fixed amount of membrane protein with a constant concentration of radiolabeled this compound in a binding buffer. For competition assays, include increasing concentrations of unlabeled this compound.

-

Separation: Rapidly separate the membrane-bound ligand from the free ligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract non-specific binding (measured in the presence of a large excess of unlabeled ligand) from total binding to obtain specific binding. Plot specific binding as a function of the unlabeled competitor concentration to determine the IC50 value.

Oxidative Burst (ROS) Assay

This assay measures the rapid production of reactive oxygen species (ROS) upon this compound perception.[6][10]

Caption: Workflow for a luminol-based ROS burst assay.

Methodology:

-

Plant Material: Use leaf discs from 4- to 5-week-old Arabidopsis thaliana plants.

-

Preparation: Excise leaf discs (e.g., 4 mm diameter) and float them on water in a 96-well white plate overnight to reduce wounding effects.

-

Assay Solution: Prepare a solution containing luminol (as a chemiluminescent probe) and horseradish peroxidase (HRP).

-

Measurement: Replace the water with the assay solution. Add this compound to the desired final concentration (e.g., 100 nM). Immediately place the plate in a luminometer and measure light emission over a period of 30-60 minutes.

-

Data Analysis: The output is typically in relative light units (RLU). Plot RLU versus time to visualize the kinetics of the ROS burst. The area under the curve can be calculated to represent total ROS production.

MAPK Activation Assay

This assay detects the phosphorylation and thus activation of Mitogen-Activated Protein Kinases (MAPKs) in response to this compound.[8][11]

Caption: Workflow for MAPK activation assay via immunoblotting.

Methodology:

-

Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid Murashige and Skoog (MS) medium. Treat the seedlings with this compound (e.g., 100 nM) for different durations (e.g., 0, 5, 15, 30 minutes).

-

Protein Extraction: Harvest and flash-freeze the seedlings in liquid nitrogen. Extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors.

-

Immunoblotting:

-

Separate the protein extracts by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (active) form of MAPKs (e.g., anti-phospho-p44/42 MAPK).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: The presence of a band at the expected molecular weight for MAPKs (e.g., MPK3, MPK6) indicates their activation. The intensity of the band reflects the level of activation at each time point. A loading control (e.g., staining for total protein or probing for a housekeeping protein) should be included to ensure equal protein loading.

Ethylene Measurement

This assay quantifies the production of the gaseous hormone ethylene, a key signaling molecule in plant defense, in response to this compound.[12]

Methodology:

-

Plant Material and Treatment: Place leaf discs or whole seedlings in a gas-tight vial containing a buffer. Add this compound to the desired concentration.

-

Incubation: Seal the vials and incubate for a defined period (e.g., 4 hours) under light.

-

Gas Sampling: Using a gas-tight syringe, withdraw a sample of the headspace from the vial.

-

Gas Chromatography: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and an appropriate column for separating ethylene.

-